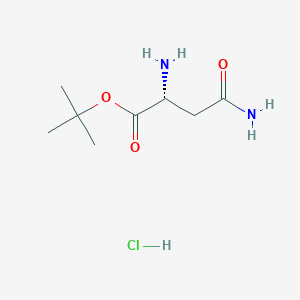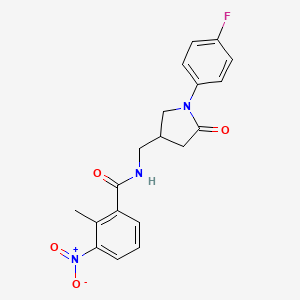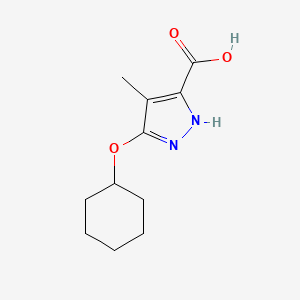![molecular formula C23H25ClN4O2S2 B2716014 N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride CAS No. 1216622-87-5](/img/structure/B2716014.png)
N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[d]thiazole derivatives are important in the search for new antimycobacterial agents . They are designed and synthesized in combination with piperazine and various 1,2,3 triazoles .
Synthesis Analysis
The synthesis of these compounds involves the use of Suzuki-Miyaura cross-coupling reactions . They are characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .Molecular Structure Analysis
The molecular structure and photophysical properties of these compounds are studied using experimental and theoretical methods . The degree of charge transfer gradually increases with an increase in solvent polarity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the reaction of diethyl 2-methyl-2-(4-thiocarbamoylphenyl)malonates with α-bromoaldehyde diethyl acetals or α-haloketones followed by hydrolysis of esters .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds, including their photophysical and electrochemical properties, are affected by solvent polarity .Aplicaciones Científicas De Investigación
- Application : The compound’s near-infrared absorption properties make it suitable for use in NFAs. Researchers have explored its structure-property relationship, optoelectronic characteristics, and photophysical behavior. Specifically, the compound exhibits red-shifted absorption, improved charge mobility, and a narrower electronic energy gap, enhancing charge transfer efficiency in OSCs .
- Application : The compound’s structure could be modified to create bolaamphiphiles. These amphiphilic molecules could self-assemble into aggregates with unique properties, potentially useful for drug delivery or materials design .
- Application : The compound’s benzimidazole derivatives could be explored for luminescence properties. Researchers might investigate their potential as sensors for detecting transition metal ions .
Organic Solar Cells (OSCs)
Bolaamphiphiles
Luminescence Properties and Metal Ion Detection
Mecanismo De Acción
These compounds display significant activity against Mycobacterium tuberculosis (Mtb) H37Ra . Molecular docking and dynamics studies are carried out to understand the putative binding pattern, as well as the stability of the protein–ligand complex, against the selected target Pantothenate synthetase of Mtb .
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazole-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S2.ClH/c1-16-6-4-9-19-20(16)25-23(31-19)27(11-5-10-26-12-14-29-15-13-26)22(28)21-24-17-7-2-3-8-18(17)30-21;/h2-4,6-9H,5,10-15H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFCYGRLGJLJAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CCCN3CCOCC3)C(=O)C4=NC5=CC=CC=C5S4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-(Dimethylamino)-N-[[1-ethyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methyl]-N-methylbut-2-enamide](/img/structure/B2715931.png)
![2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/no-structure.png)

![2-Methyl-5-oxobicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2715934.png)
![N-[3-(2-quinoxalinyl)phenyl]-2-thiophenesulfonamide](/img/structure/B2715935.png)

![Ethyl 2-[(3-bromoadamantane-1-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2715941.png)



![lithium(1+) ion 4-{[3-(dimethylamino)pyrrolidin-1-yl]methyl}-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B2715945.png)

![10-[(Morpholin-4-yl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2715950.png)
